1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride is a synthetic organic compound characterized by its unique benzodiazole and cyclopropane structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: Starting with a suitable aromatic precursor, the benzodiazole core is synthesized through cyclization reactions involving nitration, reduction, and condensation steps.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amination and Hydrochloride Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride exerts its effects involves interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in biological systems.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine: The base form without the hydrochloride salt.
4,6-dimethyl-1H-1,3-benzodiazole: Lacks the cyclopropane and amine groups.
Cyclopropan-1-amine hydrochloride: Lacks the benzodiazole moiety.
Uniqueness: 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its combined benzodiazole and cyclopropane structures, which confer distinct chemical and biological properties not found in the individual components or similar compounds.
Properties
CAS No. |
2763759-22-2 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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